2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide
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Description
2-((5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C23H21FN6O4S and its molecular weight is 496.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of novel compounds derived from structural elements similar to the query compound has been a subject of research. For instance, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing anti-inflammatory and analgesic agents. These compounds were characterized based on elemental and spectral analysis, highlighting the potential for diverse biological activities (Abu‐Hashem et al., 2020). Similarly, Xiong Jing (2011) focused on the synthesis and characterization of enantiomers with potential biological relevance, providing insights into the structural intricacies of such compounds (Xiong Jing, 2011).
Anticancer Activity
The quest for new anticancer agents has led to the design and synthesis of compounds with specific structural features. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in certain acetamide derivatives, which were tested on 60 cancer cell lines, showing appreciable cancer cell growth inhibition (Al-Sanea et al., 2020).
Radioligand Development for Imaging
In radiopharmaceutical research, the development of selective radioligands for imaging purposes using PET has been explored. Dollé et al. (2008) synthesized [18F]DPA-714, a compound within a novel series of phenylpyrazolo[1,5-a]pyrimidineacetamides, demonstrating its application in imaging the translocator protein (18 kDa) with PET, showcasing the integration of novel compounds into diagnostic tools (Dollé et al., 2008).
Environmental-Friendly Drug Design
Reddy et al. (2014) emphasized the green synthesis of analgesic and antipyretic compounds, showcasing an environmentally friendly approach to drug design. Their work presents an example of how novel synthetic methodologies can contribute to sustainable pharmaceutical development (Reddy et al., 2014).
Antimicrobial Activities
The synthesis and evaluation of novel compounds for antimicrobial activities represent a significant area of research. Singh et al. (2010) prepared a series of triazole derivatives with promising antibacterial activity, illustrating the potential of such compounds in combating microbial resistance (Singh et al., 2010).
Properties
IUPAC Name |
2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(4-fluorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN6O4S/c1-34-18-8-6-17(7-9-18)30-19(10-16-11-20(31)27-22(33)26-16)28-29-23(30)35-13-21(32)25-12-14-2-4-15(24)5-3-14/h2-9,11H,10,12-13H2,1H3,(H,25,32)(H2,26,27,31,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNFASQYOTJTGJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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